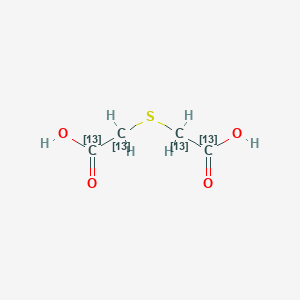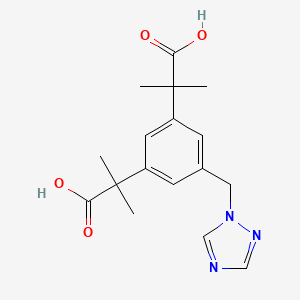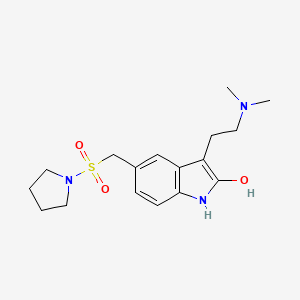
Des-(dibutylpropylamine) Methanesulfonyl Dronedarone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des-(dibutylpropylamine) Methanesulfonyl Dronedarone is a chemical compound that serves as an impurity standard for the drug Dronedarone. Dronedarone is an antiarrhythmic medication used to treat atrial fibrillation and atrial flutter in patients who have experienced cardiac arrhythmias . The compound is characterized by its molecular formula C21H23NO7S2 and a molecular weight of 465.54 .
Vorbereitungsmethoden
The synthesis of Des-(dibutylpropylamine) Methanesulfonyl Dronedarone involves several steps, including mesylation reactions. Industrial production methods often involve custom synthesis processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
Des-(dibutylpropylamine) Methanesulfonyl Dronedarone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Des-(dibutylpropylamine) Methanesulfonyl Dronedarone has several scientific research applications:
Biology: The compound is studied for its potential biological effects and interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of Des-(dibutylpropylamine) Methanesulfonyl Dronedarone involves its interaction with ion channels and receptors in the heart. Similar to Dronedarone, it acts as a multichannel blocker, inhibiting sodium, potassium, and calcium ion channels, as well as β-adrenergic receptors . This leads to the stabilization of cardiac rhythm and prevention of arrhythmias.
Vergleich Mit ähnlichen Verbindungen
Des-(dibutylpropylamine) Methanesulfonyl Dronedarone is similar to other antiarrhythmic compounds such as:
Debutyldronedarone: This compound also inhibits T3 binding to thyroid receptors, but with different affinities compared to Dronedarone.
The uniqueness of this compound lies in its specific structure and its role as an impurity standard, which is crucial for the quality control of Dronedarone .
Eigenschaften
Molekularformel |
C21H23NO7S2 |
|---|---|
Molekulargewicht |
465.5 g/mol |
IUPAC-Name |
[4-[2-butyl-5-(methanesulfonamido)-1-benzofuran-3-carbonyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C21H23NO7S2/c1-4-5-6-19-20(17-13-15(22-30(2,24)25)9-12-18(17)28-19)21(23)14-7-10-16(11-8-14)29-31(3,26)27/h7-13,22H,4-6H2,1-3H3 |
InChI-Schlüssel |
UTOZEULXYOYQFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)

![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}-2-hydroxypropane-1-sulfonic acid](/img/structure/B13441697.png)
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)






